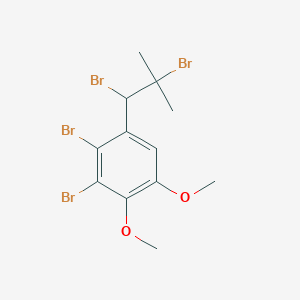
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate is a quaternary ammonium salt derived from pyridine This compound is characterized by the presence of a hexyl group attached to the nitrogen atom of the pyridine ring, along with three phenyl groups at the 2, 4, and 6 positions The perchlorate anion serves as the counterion
准备方法
The synthesis of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenylpyrylium perchlorate with a primary amine, such as hexylamine. The reaction is carried out in a solvent like ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt. The general reaction scheme is as follows:
2,4,6-Triphenylpyrylium perchlorate+Hexylamine→1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
作用机制
The mechanism of action of 1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
相似化合物的比较
1-Hexyl-2,4,6-triphenylpyridin-1-ium perchlorate can be compared with other similar compounds, such as:
- 1-Benzyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 1-Cyclohexyl-2,4,6-triphenylpyridin-1-ium perchlorate
- 2,4,6-Triphenylpyridine
These compounds share structural similarities but differ in the substituents attached to the nitrogen atom of the pyridine ring
属性
CAS 编号 |
88125-48-8 |
|---|---|
分子式 |
C29H30ClNO4 |
分子量 |
492.0 g/mol |
IUPAC 名称 |
1-hexyl-2,4,6-triphenylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C29H30N.ClHO4/c1-2-3-4-14-21-30-28(25-17-10-6-11-18-25)22-27(24-15-8-5-9-16-24)23-29(30)26-19-12-7-13-20-26;2-1(3,4)5/h5-13,15-20,22-23H,2-4,14,21H2,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
QZJUAFOUVMRTDP-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


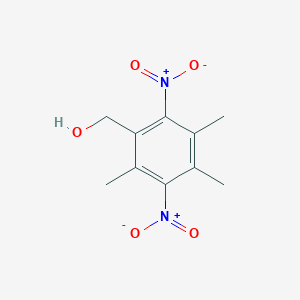
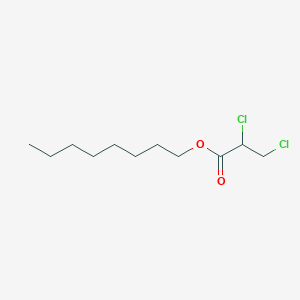
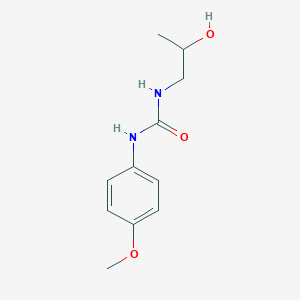
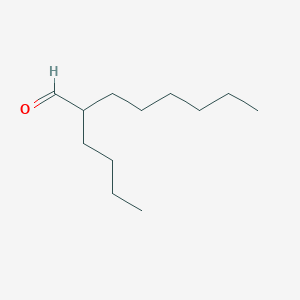
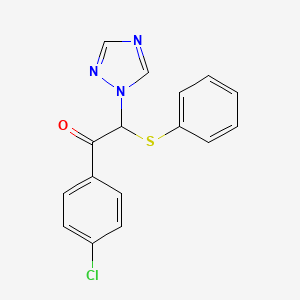
![2-(3-Butoxynaphthalen-2-YL)-1H-imidazo[4,5-B]pyridine](/img/structure/B14388568.png)
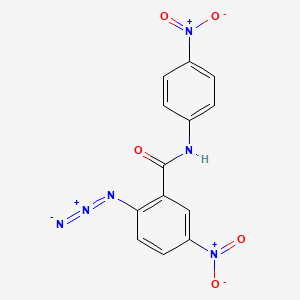

![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
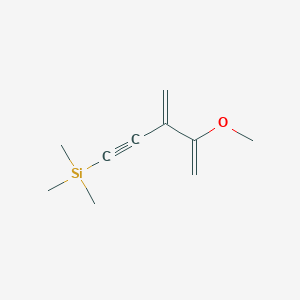
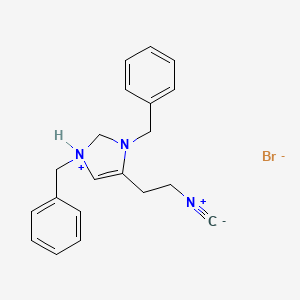

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
